Cytotoxic Potency Against HT-29 and HepG-2 Exceeds All Co-Isolated Structural Analogs in the Same Study
In the original isolation study, saucerneol F (compound 1) exhibited the lowest IC₅₀ values against both HT-29 human colon adenocarcinoma and HepG-2 human liver hepatoblastoma cell lines among all five lignans tested. Against HT-29, saucerneol F (IC₅₀ = 10 μM) was 5.5-fold more potent than saucerneol G (55 μM), 5.3-fold more potent than saucerneol H (53 μM), 2.1-fold more potent than saucerneol I (21 μM), and 1.3-fold more potent than saucerneol D (13 μM). Against HepG-2, saucerneol F (IC₅₀ = 11 μM) was 5.6-fold more potent than saucerneol G (62 μM), 5.5-fold more potent than saucerneol H (61 μM), >9.1-fold more potent than saucerneol I (>100 μM), and 1.5-fold more potent than saucerneol D (16 μM) [1].
| Evidence Dimension | Cytotoxicity IC₅₀ (μM) against HT-29 and HepG-2 human cancer cell lines |
|---|---|
| Target Compound Data | HT-29 IC₅₀ = 10 μM; HepG-2 IC₅₀ = 11 μM (MTT assay) |
| Comparator Or Baseline | HT-29 IC₅₀: saucerneol G = 55 μM, saucerneol H = 53 μM, saucerneol I = 21 μM, saucerneol D = 13 μM; HepG-2 IC₅₀: saucerneol G = 62 μM, saucerneol H = 61 μM, saucerneol I > 100 μM, saucerneol D = 16 μM; Camptothecin (positive control): HT-29 = 2 μM, HepG-2 = 0.3 μM |
| Quantified Difference | SF is 1.3–5.5× more potent than analogs against HT-29; 1.5–>9.1× more potent against HepG-2 |
| Conditions | HT-29 (human colon adenocarcinoma), HepG-2 (human liver hepatoblastoma), MCF-7 (human breast adenocarcinoma) cell lines; MTT assay; compounds 1–5 tested simultaneously in the same experimental run |
Why This Matters
Saucerneol F is the most potently cytotoxic compound among the five co-isolated lignans against gastrointestinal and hepatic cancer cell lines, making it the preferred candidate for studies targeting these malignancies.
- [1] Seo CS, Zheng MS, Woo MH, Lee CS, Lee SH, Jeong BS, Chang HW, Jahng Y, Lee ES, Son JK. Lignans from the roots of Saururus chinensis. J Nat Prod. 2008;71(10):1771–1774. doi:10.1021/np8002723. View Source
